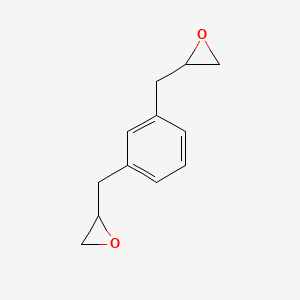
m-Xylene-alpha,alpha'-dioxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(oxiran-2-yl)methyl]benzene is a heterocyclic organic compound with the molecular formula C12H14O2 . It is characterized by the presence of two oxirane (epoxide) groups attached to a benzene ring through methylene linkers. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis[(oxiran-2-yl)methyl]benzene can be synthesized through the reaction of 1,3-bis(chloromethyl)benzene with sodium hydroxide and epichlorohydrin . The reaction typically involves the following steps:
Formation of the intermediate: 1,3-bis(chloromethyl)benzene reacts with sodium hydroxide to form 1,3-bis(hydroxymethyl)benzene.
Epoxidation: The intermediate is then treated with epichlorohydrin under basic conditions to form 1,3-Bis[(oxiran-2-yl)methyl]benzene.
Industrial Production Methods
Industrial production methods for 1,3-Bis[(oxiran-2-yl)methyl]benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of intermediate formation and epoxidation, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane groups.
Alcohols: Formed through reduction of the oxirane groups.
Substituted products: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Bis[(oxiran-2-yl)methyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]benzene involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): Similar in structure but with different substituents on the benzene ring.
Bisphenol F diglycidyl ether (BFDGE): Another similar compound with variations in the substituents on the benzene ring.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct properties that can be leveraged in specialized applications.
Propiedades
Número CAS |
64038-52-4 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-9(5-11-7-13-11)4-10(3-1)6-12-8-14-12/h1-4,11-12H,5-8H2 |
Clave InChI |
AGXAFZNONAXBOS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2=CC(=CC=C2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


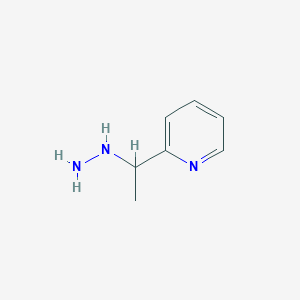
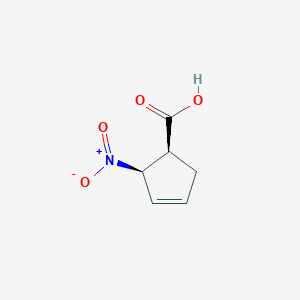
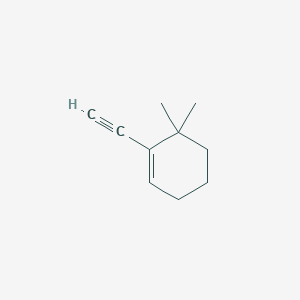


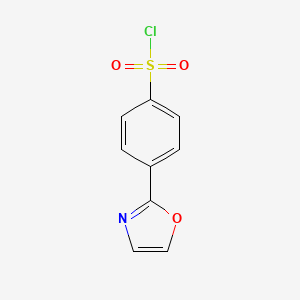
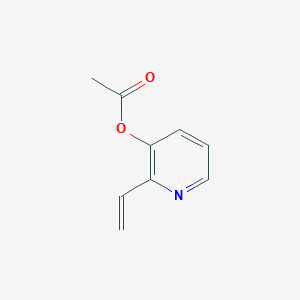
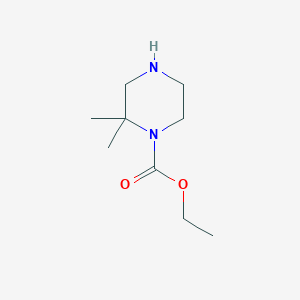
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)

